molecular formula C16H24O3 B6353917 Isopropyl 4-hydroxy-3,5-diisopropylbenzoate CAS No. 2095678-97-8

Isopropyl 4-hydroxy-3,5-diisopropylbenzoate

Cat. No.: B6353917
CAS No.: 2095678-97-8
M. Wt: 264.36 g/mol
InChI Key: AQFMOBJQAQLNSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

Isopropyl 4-hydroxy-3,5-diisopropylbenzoate plays a significant role in biochemical reactions, particularly in the synthesis of propofol . It interacts with various enzymes and proteins during this process. For instance, it is involved in the aerobic oxidation of 1,3,5-triisopropylbenzene, which is a crucial step in the preparation of phenol derivatives. The compound’s antioxidant and radical scavenging properties have also been assessed, showing higher total antioxidant activity and metal chelating activities compared to other antioxidants.

Cellular Effects

This compound influences various cellular processes. It has been analyzed in plasma and tissue samples of rabbits using high-performance liquid chromatography-electrospray ion-trap mass spectrometry. This method demonstrated precision and sensitivity, suggesting the compound’s potential in pre-clinical and clinical pharmacokinetics studies. Additionally, the compound’s antioxidant properties may impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It is involved in the incorporation of oxygen atoms in C-H bond oxidations catalyzed by water-soluble metalloporphyrins. This process helps understand the mechanistic aspects of these oxidation reactions. The compound’s role in the synthesis of amino sugars, such as D-allosamine, also highlights its importance in biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, showing that it remains stable under certain conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. These studies suggest that the compound’s antioxidant properties may have lasting impacts on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at higher doses, the compound may cause toxic or adverse effects . At lower doses, it exhibits beneficial properties, such as antioxidant activity and metal chelation. These threshold effects are crucial for determining the compound’s safe and effective dosage range in pre-clinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors during the synthesis of propofol and other phenol derivatives . The compound’s role in the aerobic oxidation of 1,3,5-triisopropylbenzene highlights its importance in metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s overall impact on biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . These interactions are crucial for the compound’s effectiveness in biochemical reactions and its overall impact on cellular function .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that the compound exerts its effects in the appropriate cellular context, enhancing its overall efficacy in biochemical reactions .

Preparation Methods

Chemical Reactions Analysis

Isopropyl 4-hydroxy-3,5-diisopropylbenzoate can undergo various chemical reactions, including:

Properties

IUPAC Name

propan-2-yl 4-hydroxy-3,5-di(propan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-9(2)13-7-12(16(18)19-11(5)6)8-14(10(3)4)15(13)17/h7-11,17H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFMOBJQAQLNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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